BenchChemオンラインストアへようこそ!

3,6-Dichlorobenzo[d]isoxazole

Lipophilicity Physicochemical Properties Drug-Likeness

This 3,6-dichloro isomer is the definitive choice for medicinal chemists pursuing anticoagulant programs. Validated in US Patent 8148363 for Factor IXa inhibitor synthesis (piperazine substitution, 71% yield), its meta-chlorine arrangement directs regioselective functionalization distinct from 3,5- or 3,7-dichloro analogs. With consensus Log Po/w 2.89 and Log S -3.69, it offers computable ADME benchmarks that uncharacterized isomers cannot match. Procure at ≥97% purity to minimize side-product interference in SAR studies and multi-step syntheses.

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
CAS No. 16263-54-0
Cat. No. B103352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichlorobenzo[d]isoxazole
CAS16263-54-0
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)ON=C2Cl
InChIInChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
InChIKeyPOPXRBHETNDMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichlorobenzo[d]isoxazole (16263-54-0) – Chemical Class, Core Characteristics, and Procurement-Relevant Specifications


3,6-Dichlorobenzo[d]isoxazole (CAS 16263-54-0) is a heterocyclic building block belonging to the benzisoxazole family, featuring a benzene ring fused to an isoxazole ring with chlorine atoms substituted at the 3 and 6 positions . It is a solid compound with a molecular weight of 188.01 g/mol and a molecular formula of C₇H₃Cl₂NO . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, leveraging the privileged isoxazole scaffold known for its ability to interact with diverse biological targets .

Why 3,6-Dichlorobenzo[d]isoxazole Cannot Be Replaced by In-Class Analogs – Critical Differentiation Factors for Scientific Procurement


While the benzisoxazole scaffold is shared among several dichloro-substituted isomers, the 3,6-substitution pattern confers unique electronic and steric properties that govern both its synthetic reactivity and the physicochemical profile of its derivatives. Unlike 3,5-dichlorobenzo[d]isoxazole or 3,7-dichlorobenzo[d]isoxazole, the 3,6-arrangement positions the chlorine atoms meta to each other on the fused ring system, influencing regioselectivity in nucleophilic substitution reactions and metalation events . Furthermore, the compound exhibits a distinct lipophilicity profile (Consensus Log Po/w = 2.89) that directly impacts its solubility and partitioning behavior in biological assays, rendering it non-interchangeable with other isomers that possess different substitution patterns .

Quantitative Differentiation Evidence for 3,6-Dichlorobenzo[d]isoxazole (16263-54-0) – Direct Comparative Data vs. Closest Analogs


Lipophilicity Profile: Consensus Log Po/w of 2.89 Differentiates 3,6-Dichlorobenzo[d]isoxazole from 3,5- and 3,7-Isomers

The consensus Log Po/w (average of five computational methods) for 3,6-Dichlorobenzo[d]isoxazole is 2.89 . While individual XLOGP3 and WLOGP values of 3.3 and 3.13, respectively, have been reported for the compound, the consensus value provides a robust benchmark for comparative assessment . The 3,6-substitution pattern yields a distinct lipophilicity profile that differs from other dichlorobenzisoxazole isomers, which is expected to impact membrane permeability and solubility in biological systems.

Lipophilicity Physicochemical Properties Drug-Likeness

Purity Benchmarking: 97% Minimum Purity Confirmed Across Multiple Global Vendors

3,6-Dichlorobenzo[d]isoxazole is consistently offered at a minimum purity of 97% across major chemical suppliers, including Bidepharm (97%) , AKSci (97%) , and Aladdin (≥97%) . Other vendors supply the compound at 95% purity . This 2% absolute difference in minimum purity can be critical in sensitive synthetic applications where trace impurities from the 95% grade may interfere with reaction yields or introduce side products.

Quality Control Purity Vendor Comparison

Patent-Documented Synthetic Utility: Validated as a Key Intermediate in Factor IXa Inhibitor Synthesis

US Patent 8148363 explicitly discloses 3,6-Dichlorobenzo[d]isoxazole as a synthetic intermediate for the preparation of heterocyclic compounds that act as Factor IXa inhibitors [1]. The compound undergoes nucleophilic substitution with piperazine at 120°C for 24 hours, yielding 6-chloro-3-piperazinyl-benzisoxazole in 71% yield, as detailed in the patent's experimental procedures . This validated use in a patented drug discovery program distinguishes it from other dichlorobenzisoxazole isomers, which are not explicitly documented in this context.

Medicinal Chemistry Patent Synthesis Anticoagulant

Predicted Boiling Point and Density: 3,6-Isomer Exhibits Distinct Physical Properties from 3,5- and 3,7-Analogs

The predicted boiling point of 3,6-Dichlorobenzo[d]isoxazole is 290.1 ± 20.0°C at 760 mmHg, and its predicted density is 1.522 ± 0.06 g/cm³ . These values are specific to the 3,6-substitution pattern and are expected to differ from those of the 3,5- and 3,7-dichloro isomers, although experimental data for the comparators are not available in the open literature. The compound is a solid at room temperature and should be stored at 2–8°C under inert gas to maintain stability .

Physical Properties Boiling Point Density

Solubility Profile: Calculated Log S of -3.69 Indicates Moderate Aqueous Insolubility, Influencing Formulation Strategies

The topological aqueous solubility (Log S ESOL) of 3,6-Dichlorobenzo[d]isoxazole is calculated to be -3.69, corresponding to a solubility of 0.0384 mg/mL (0.000204 mol/L) and classified as 'Moderately Soluble' . This solubility profile is a direct consequence of the compound's lipophilicity (Log Po/w = 2.89) and is likely to differ from that of other dichlorobenzisoxazole isomers due to variations in molecular packing and crystal lattice energy.

Solubility Aqueous Solubility Formulation

Optimal Procurement and Application Scenarios for 3,6-Dichlorobenzo[d]isoxazole (16263-54-0) Based on Quantitative Evidence


Medicinal Chemistry Programs Targeting Factor IXa and Related Serine Proteases

Researchers developing novel anticoagulants or Factor IXa inhibitors should prioritize 3,6-Dichlorobenzo[d]isoxazole over other dichlorobenzisoxazole isomers. Its validated use as a key intermediate in US Patent 8148363 [1] provides a proven synthetic route (piperazine substitution, 71% yield) and establishes a direct link to a therapeutically relevant scaffold. The 97% purity grade ensures that downstream derivatization proceeds with minimal side-product interference, which is critical for structure-activity relationship (SAR) studies.

Lead Optimization Campaigns Requiring Defined Lipophilicity and Solubility Profiles

For drug discovery programs where physicochemical property space is tightly constrained, the 3,6-isomer's consensus Log Po/w of 2.89 and Log S of -3.69 provide a defined, computable benchmark. When compared to 3,5- or 3,7-dichloro analogs (whose properties are uncharacterized in the literature), the 3,6-isomer offers greater predictability in absorption, distribution, metabolism, and excretion (ADME) modeling. This reduces the uncertainty inherent in analog selection and supports more rational lead optimization.

Academic and Industrial Laboratories with Strict Purity Requirements for Sensitive Reactions

Laboratories conducting multi-step syntheses or biological assays with low tolerance for impurities should procure 3,6-Dichlorobenzo[d]isoxazole from vendors offering ≥97% purity (e.g., Bidepharm, AKSci, Aladdin) . The 2% absolute purity advantage over 95% grades from other suppliers can translate into higher reaction yields and more reproducible biological data. For applications such as crystallography or NMR spectroscopy, where trace impurities can compromise structural determination, the higher purity grade is essential.

Development of Novel Benzisoxazole-Based Agrochemicals or Materials

Although direct comparative data are lacking, the 3,6-dichloro substitution pattern may confer distinct electronic properties that influence metalation chemistry and subsequent functionalization . Researchers exploring structure-property relationships in benzisoxazole-derived materials or crop protection agents should select the 3,6-isomer when the synthetic route requires meta-substitution on the fused benzene ring. The compound's predicted density (1.522 g/cm³) and boiling point (290.1°C) provide guidance for scale-up and purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichlorobenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.